(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Description
This compound features a tetrahydro-pyrido[3,4-b]indole core, a bicyclic scaffold combining pyridine and indole motifs. Key functional groups include:
- Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group commonly used in peptide synthesis to shield amines during stepwise elongation .
- tert-Butoxycarbonyl (Boc): An acid-labile protecting group orthogonal to Fmoc, enabling sequential deprotection strategies .
- Carboxylic acid: Facilitates conjugation or further functionalization, such as amide bond formation.
The partially saturated tetrahydro-pyridoindole core enhances solubility compared to fully aromatic analogs (e.g., pyrido[2,3-b]indoles) while retaining π-π stacking capabilities critical for biological interactions . Applications span peptide synthesis, medicinal chemistry, and materials science, where its dual-protection strategy supports complex molecular architectures.
Properties
Molecular Formula |
C32H30N2O6 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C32H30N2O6/c1-32(2,3)40-31(38)34-26-15-9-8-14-23(26)24-16-27(29(35)36)33(17-28(24)34)30(37)39-18-25-21-12-6-4-10-19(21)20-11-5-7-13-22(20)25/h4-15,25,27H,16-18H2,1-3H3,(H,35,36)/t27-/m0/s1 |
InChI Key |
QBXNRWRAMCYLDM-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2=C(C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C6=CC=CC=C61 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C6=CC=CC=C61 |
Origin of Product |
United States |
Biological Activity
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a fluorene moiety and a pyridoindole framework, suggests diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.46 g/mol |
| CAS Number | 150114-97-9 |
The presence of the fluorenyl and tert-butoxycarbonyl groups enhances its lipophilicity and stability, which may influence its interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The fluorene group can enhance binding affinity due to hydrophobic interactions.
- Receptor Modulation : It may interact with receptors affecting signal transduction pathways, potentially leading to anti-inflammatory or anticancer effects.
Biological Activities
Research indicates that compounds with similar structural features exhibit various biological activities:
- Anticancer Activity : Some studies suggest that derivatives of pyridoindoles possess cytotoxic properties against cancer cell lines. This compound's structure may confer similar effects through apoptosis induction or cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, potentially modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Given its structural resemblance to neuroactive compounds, it may also exhibit neuroprotective effects by preventing neuronal apoptosis in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential applications:
- Study 1 : A study on pyridoindole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications like those found in our compound could enhance efficacy (source: ).
- Study 2 : Research focusing on fluorene-containing compounds highlighted their ability to modulate enzyme activity related to inflammation, indicating potential therapeutic roles in inflammatory diseases (source: ).
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives:
Key Differences and Implications
Carbazole (9b): Fully aromatic with extended conjugation, ideal for optoelectronic applications .
Protecting Groups :
- Dual Fmoc/Boc protection (Target) enables orthogonal deprotection, critical for solid-phase peptide synthesis .
- Benzyl/2,6-Difluorobenzyl groups (56, 23) offer steric bulk but lack orthogonal reactivity, limiting sequential modification .
Physical Properties :
- The target compound’s melting point is unreported, but analogs like 56 (238–239°C) and 23 (192–193°C) suggest higher crystallinity in aromatic systems .
Bioactivity :
- Pyridoindoles (56, 23) show antitumor and fluorescence properties, while carbazoles (9b) are explored in materials science . The target’s tetrahydro core may balance bioactivity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
